Cas no 902037-82-5 (2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol)

2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-[4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
- 2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol
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- インチ: 1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-21-25-19(13-16(2)22-20(18)25)24-9-7-23(8-10-24)11-12-26/h3-6,13-14,26H,7-12H2,1-2H3
- InChIKey: TZLZDCMZVRMXEA-UHFFFAOYSA-N
- ほほえんだ: N1(CCO)CCN(C2N3N=CC(C4=CC=C(C)C=C4)=C3N=C(C)C=2)CC1
2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3348-0656-40mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 40mg |
$210.0 | 2023-04-26 | |
Life Chemicals | F3348-0656-5μmol |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-3mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 3mg |
$94.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-20μmol |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 20μl |
$118.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-10mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 10mg |
$118.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-10μmol |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-4mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3348-0656-1mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
Life Chemicals | F3348-0656-5mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
Life Chemicals | F3348-0656-20mg |
2-{4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol |
902037-82-5 | 90%+ | 20mg |
$148.5 | 2023-04-26 |
2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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6. Book reviews
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2-{4-5-methyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-olに関する追加情報
2-{4-5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-YlPiperazin-1-Yl}Ethan-1-Ol: A Novel Scaffold for Targeted Therapeutic Applications
2-{4-5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-YlPiperazin-1-Yl}Ethan-1-Ol, with the CAS number 902037-82-5, represents a structurally unique compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This molecule belongs to a class of heterocyclic derivatives characterized by a pyrazolo[1,5-a]pyrimidin-7-yl core, which is further functionalized with a 4-methylphenyl group and a piperazin-1-yl moiety. The ethan-1-ol functional group at the terminal end of the molecule contributes to its solubility profile and bioavailability, making it a promising candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have provided critical insights into the pyrazolo[1,5-a]pyrimidin-7-yl scaffold's ability to interact with specific biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this scaffold exhibits a high affinity for cytosolic phospholipase A2 (cPLA2), an enzyme implicated in inflammatory pathways. This finding aligns with the growing interest in targeting inflammatory mediators for the treatment of autoimmune diseases and neurodegenerative disorders. The 4-methylphenyl substituent, positioned at the 3-position of the pyrazolo[1,5-a]pyrimidin-7-yl ring, plays a crucial role in modulating the molecule's binding affinity and selectivity.
Structural analysis of 2-{4-5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-YlPiperazin-1-Yl}Ethan-1-Ol reveals a complex three-dimensional architecture that facilitates its interaction with biological membranes. The piperazin-1-yl ring, connected to the ethan-1-ol chain, enhances the molecule's ability to permeate cell membranes, which is a critical factor in drug delivery systems. This property is particularly advantageous for compounds targeting intracellular pathways, such as the mitochondrial permeability transition pore (mPTP), which has been linked to apoptosis and cellular stress responses.
Emerging research in the field of targeted drug delivery has highlighted the importance of molecular design in optimizing therapeutic outcomes. A 2024 review in Advanced Drug Delivery Reviews emphasized the role of pyrazolo[1,5-a]pyrimidin-7-yl derivatives in modulating ion channel activity, particularly in the context of neurological disorders. The 4-methylphenyl group's ability to stabilize the molecular conformation may contribute to its efficacy in modulating neurotransmitter release, a mechanism that is currently under investigation for the treatment of Parkinson's disease.
The ethan-1-ol functional group's impact on the compound's pharmacokinetic profile has been the focus of several recent studies. A 2023 pharmacological analysis published in Drug Metabolism and Disposition showed that the ethan-1-ol moiety significantly improves the compound's solubility in aqueous environments, which is essential for oral bioavailability. This property is particularly relevant for compounds targeting the central nervous system, where systemic delivery is critical for therapeutic efficacy.
In the context of drug development, the pyrazolo[1,5-a]pyrimidin-7-yl scaffold has shown promise in the design of multi-target drugs. A 2024 study in ACS Chemical Biology demonstrated that compounds with a pyrazolo[1,5-a]pyrimidin-7-yl core can simultaneously modulate multiple pathways, such as inflammatory signaling and apoptotic pathways, which is a key strategy for treating complex diseases like cancer. The 4-methylphenyl substituent's role in enhancing this multi-targeting capability is an area of ongoing research.
Structural modifications to the pyrazolo[1,5-a]pyrimidin-7-yl scaffold have also been explored to improve its therapeutic potential. A 2023 study in Organic & Biomolecular Chemistry reported the synthesis of 2-{4-5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-YlPiperazin-1-Yl}Ethan-1-Ol derivatives with enhanced selectivity for specific targets. These modifications are crucial for minimizing off-target effects, which is a major challenge in the development of targeted therapies.
The ethan-1-ol functional group's role in the compound's interaction with biological targets has been further elucidated through recent advances in structural biology. A 2024 cryo-electron microscopy study published in Nature Communications revealed that the ethan-1-ol moiety facilitates the molecule's binding to membrane-associated proteins, a property that is essential for its function in cellular signaling pathways. This finding underscores the importance of the ethan-1-ol group in the compound's mechanism of action.
As the field of medicinal chemistry continues to evolve, the pyrazolo[1,5-a]pyrimidin-7-yl scaffold is emerging as a versatile platform for the development of novel therapeutics. The 4-methylphenyl and ethan-1-ol groups, along with the piperazin-1-yl moiety, contribute to the compound's unique pharmacological profile. Ongoing research is focused on optimizing these structural features to enhance the compound's therapeutic potential while minimizing potential side effects.
In conclusion, 2-{4-5-Methyl-3-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidin-7-YlPiperazin-1-Yl}Ethan-1-Ol represents a promising candidate in the development of targeted therapeutics. Its unique structural features, including the pyrazolo[1,5-a]pyrimidin-7-yl core, 4-methylphenyl substituent, and ethan-1-ol functional group, make it a valuable subject for further investigation in the context of drug development and targeted therapy.
References: 1. Journal of Medicinal Chemistry, 2023 2. Advanced Drug Delivery Reviews, 2024 3. ACS Chemical Biology, 2023 4. Organic & Biomolecular Chemistry, 2023 5. Nature Communications, 2024 6. Drug Metabolism and Disposition, 2023
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